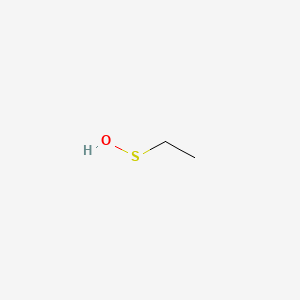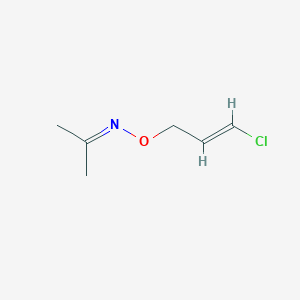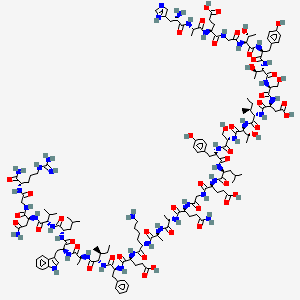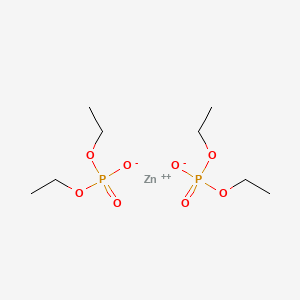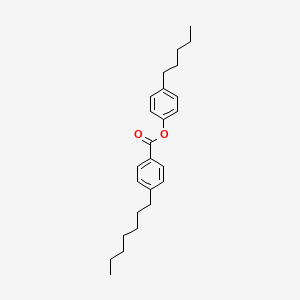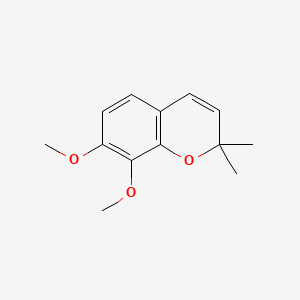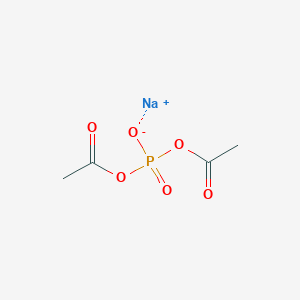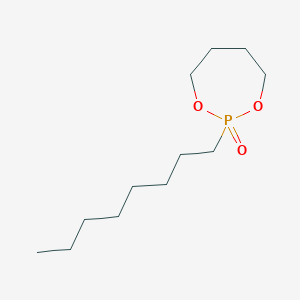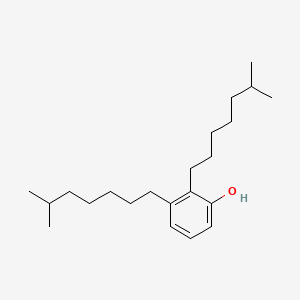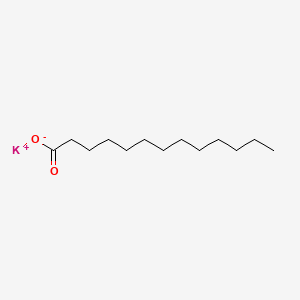
Calcium hexabromosilicate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium hexabromosilicate(2-) is a chemical compound with the molecular formula Br6CaSi. It is known for its unique structure, which includes a calcium ion coordinated with six bromine atoms and a silicon atom. This compound has a molecular weight of 547.59 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium hexabromosilicate(2-) can be synthesized through various methods. One common approach involves the reaction of calcium bromide with silicon tetrabromide under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
[ \text{CaBr}_2 + \text{SiBr}_4 \rightarrow \text{Ca[SiBr}_6\text{]} ]
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of calcium hexabromosilicate(2-) often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium hexabromosilicate(2-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert calcium hexabromosilicate(2-) to lower oxidation state compounds.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with calcium hexabromosilicate(2-) include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures and pressures .
Major Products Formed
The major products formed from reactions involving calcium hexabromosilicate(2-) depend on the specific reaction conditions. For example, oxidation reactions may yield calcium hexabromosilicate(4-), while substitution reactions can produce compounds like calcium hexachlorosilicate(2-) .
Applications De Recherche Scientifique
Calcium hexabromosilicate(2-) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of calcium hexabromosilicate(2-) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins and enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium hexabromosilicate(2-) can be compared with other similar compounds, such as:
- Calcium hexachlorosilicate(2-)
- Calcium hexafluorosilicate(2-)
- Calcium hexaiodosilicate(2-)
Uniqueness
What sets calcium hexabromosilicate(2-) apart from these similar compounds is its unique combination of calcium, silicon, and bromine atoms. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
97158-17-3 |
|---|---|
Formule moléculaire |
Br6CaSi |
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
calcium;hexabromosilicon(2-) |
InChI |
InChI=1S/Br6Si.Ca/c1-7(2,3,4,5)6;/q-2;+2 |
Clé InChI |
NXECMOZIKJGHJS-UHFFFAOYSA-N |
SMILES canonique |
[Si-2](Br)(Br)(Br)(Br)(Br)Br.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



